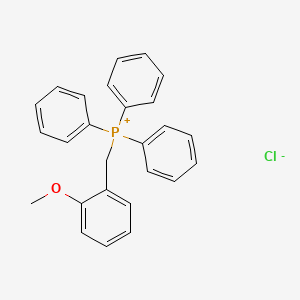
(2-Methoxybenzyl)triphenylphosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl)methylphosphanium chloride is a chemical compound with the molecular formula C26H24ClOP. It is a phosphonium salt that is used as a reagent in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the reaction of triphenylphosphine with chloromethyl methyl ether under nitrogen protection. The reaction is carried out in an anhydrous solvent such as acetone, and the temperature is gradually increased to facilitate the reaction. The product is then isolated by filtration, washed with anhydrous ether, and dried .
Industrial Production Methods
Industrial production methods for (2-Methoxyphenyl)methylphosphanium chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)methylphosphanium chloride primarily undergoes substitution reactions. It is used as a Wittig reagent, reacting with aldehydes and ketones to form alkenes. This reaction is facilitated by the presence of a strong base, such as sodium hydride or potassium tert-butoxide .
Common Reagents and Conditions
Reagents: Aldehydes, ketones, sodium hydride, potassium tert-butoxide.
Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen), controlled temperature.
Major Products
The major products formed from the reactions involving (2-Methoxyphenyl)methylphosphanium chloride are substituted alkenes. These alkenes can be further functionalized to produce a variety of organic compounds .
Scientific Research Applications
(2-Methoxyphenyl)methylphosphanium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through the Wittig reaction.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals.
Medicine: Utilized in the development of antiviral and antitumor agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)methylphosphanium chloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide reacts with an aldehyde or ketone to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .
Comparison with Similar Compounds
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure and used in similar reactions.
(2-Methoxybenzyl)triphenylphosphonium chloride: Another related compound with similar applications
Uniqueness
(2-Methoxyphenyl)methylphosphanium chloride is unique due to its specific reactivity and the stability of the resulting ylide. This stability allows for more controlled and selective reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
52045-25-7 |
|---|---|
Molecular Formula |
C26H24ClOP |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
(2-methoxyphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H24OP.ClH/c1-27-26-20-12-11-13-22(26)21-28(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25;/h2-20H,21H2,1H3;1H/q+1;/p-1 |
InChI Key |
TZRCYVSSZNAXEW-UHFFFAOYSA-M |
SMILES |
COC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Canonical SMILES |
COC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



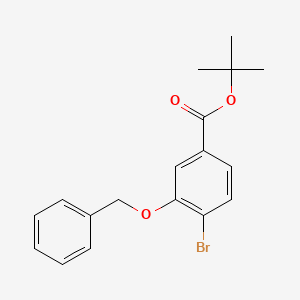
![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1370643.png)
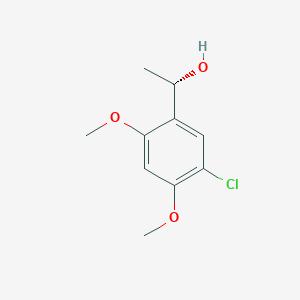
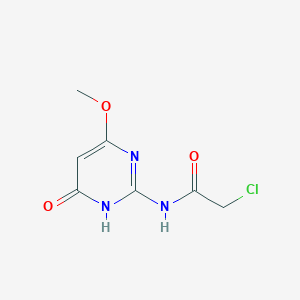

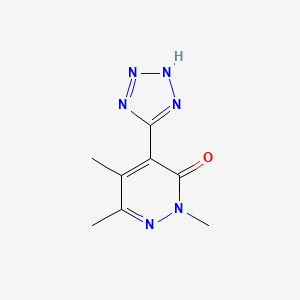
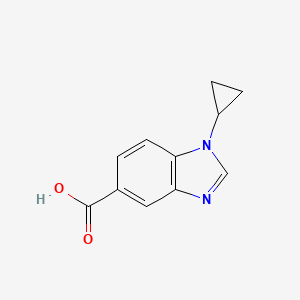
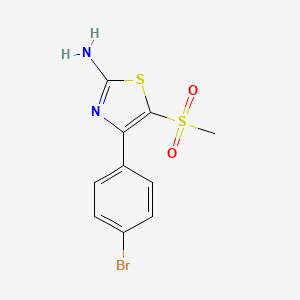
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol](/img/structure/B1370663.png)
![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)

![5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1370670.png)

